![molecular formula C22H16N4O B13864766 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The imidazo[1,2-a]pyridine ring can be constructed through a cyclization reaction involving a pyridine derivative and an appropriate electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Applications De Recherche Scientifique
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site, leading to altered cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the imidazo[1,2-a]pyridine ring.
Imidazo[1,2-a]pyridine derivatives: Similar ring structure but different substituents.
Uniqueness
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its combined indole and imidazo[1,2-a]pyridine rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C22H16N4O |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H16N4O/c27-22(24-16-6-2-1-3-7-16)20-14-26-13-15(10-11-21(26)25-20)18-12-23-19-9-5-4-8-17(18)19/h1-14,23H,(H,24,27) |
Clé InChI |
LBGWYSIFKFIHPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


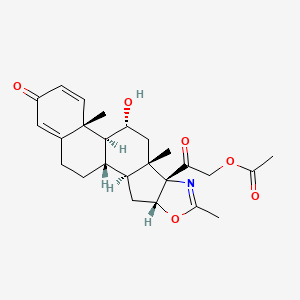
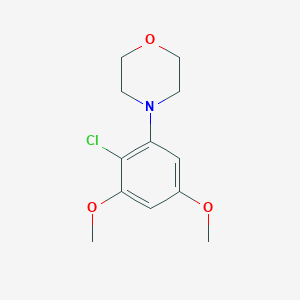
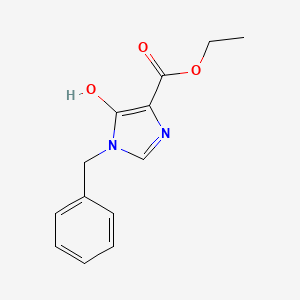
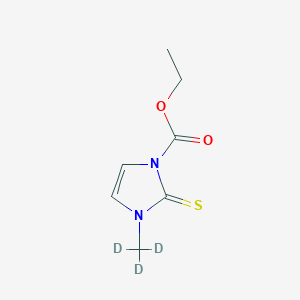
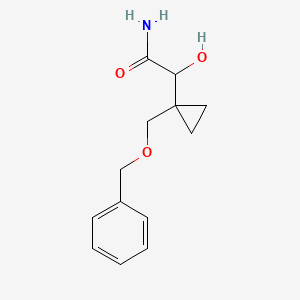
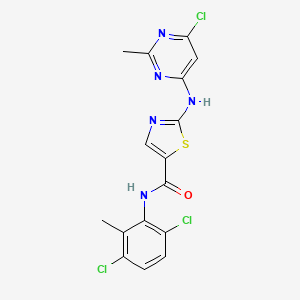
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)
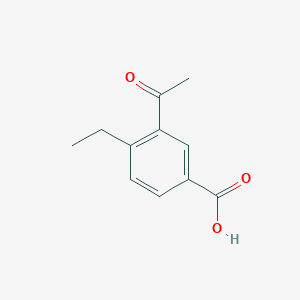
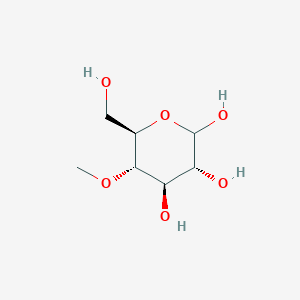

![4-[(2-Chlorophenyl)methoxy]-6-methylpyrimidine](/img/structure/B13864726.png)



